molecular formula C7H6ClNO3 B13141981 2-(2-Chloropyridin-4-yloxy)acetic acid

2-(2-Chloropyridin-4-yloxy)acetic acid

Cat. No.: B13141981
M. Wt: 187.58 g/mol
InChI Key: VCYOWGCCCOSNOO-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yloxy)acetic acid is a heterocyclic carboxylic acid derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position and an ether-linked acetic acid moiety at the 4-position. This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C7H6ClNO3/c8-6-3-5(1-2-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

VCYOWGCCCOSNOO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloropyridin-4-yl)oxy)acetic acid typically involves the reaction of 2-chloropyridine with chloroacetic acid in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:

2-chloropyridine+chloroacetic acid2-((2-Chloropyridin-4-yl)oxy)acetic acid\text{2-chloropyridine} + \text{chloroacetic acid} \rightarrow \text{2-((2-Chloropyridin-4-yl)oxy)acetic acid} 2-chloropyridine+chloroacetic acid→2-((2-Chloropyridin-4-yl)oxy)acetic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloropyridin-4-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Treatment
One of the most significant applications of 2-(2-Chloropyridin-4-yloxy)acetic acid is in the treatment of cancer. Research has shown that compounds with similar structures exhibit activity against various types of cancers, including lung, breast, and colorectal cancers. For instance, a patent has disclosed methods for using related pyridinone compounds to treat proliferative diseases, highlighting their potential as anticancer agents .

AXL Inhibition
The compound's structure suggests potential as an AXL inhibitor, which is relevant in the context of cancer therapy. AXL is known to play a role in tumor growth and metastasis. Studies have indicated that inhibiting AXL can reduce tumor growth in triple-negative breast cancer models, suggesting that this compound may contribute to similar therapeutic strategies .

Agricultural Applications

Herbicide Development
Research into the herbicidal properties of chlorinated pyridine derivatives has indicated that compounds like this compound can be effective in controlling weed growth. The mechanism often involves disrupting plant hormone pathways, which can lead to uncontrolled growth or death of target species. This application is crucial for developing environmentally friendly herbicides that minimize harm to non-target plants .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies/Patents
Cancer TreatmentPotential use as an anticancer agent targeting AXL and other pathwaysPatent WO2009094417A1, ACS Journal
AXL InhibitionReduces tumor growth in specific cancer modelsMedicinal Chemistry reviews
Herbicide DevelopmentEffective against weeds by disrupting hormonal pathwaysResearch on chlorinated pyridine derivatives

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of pyridinone derivatives, it was found that certain modifications to the chemical structure increased efficacy against various cancer cell lines. The study emphasized the importance of structural modifications for enhancing biological activity and selectivity towards cancer cells.

Case Study 2: Herbicidal Efficacy
A field trial conducted to evaluate the herbicidal efficacy of chlorinated pyridine compounds demonstrated significant weed control in agricultural settings. The results indicated that this compound could serve as a key ingredient in formulating new herbicides that are less harmful to crops while effectively managing weed populations.

Mechanism of Action

The mechanism of action of 2-((2-Chloropyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Insights:

Chlorine Substitution: The presence of chlorine in this compound enhances electronegativity and steric hindrance compared to non-halogenated analogs (e.g., 2-[2-(pyridin-4-yloxy)phenyl]acetic acid). This may improve binding affinity in enzyme inhibition but reduce solubility .

Acid Functionality: The acetic acid group enables salt formation and hydrogen bonding, critical for bioavailability. Hydrochloride salts (e.g., (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride) enhance stability and crystallinity in pharmaceutical formulations .

Research Findings and Industrial Relevance

  • Synthetic Challenges : Chloropyridine-acetic acid hybrids often require multi-step syntheses, including protective group strategies to avoid side reactions at reactive sites (e.g., pyridine nitrogen or chlorine displacement) .
  • Biological Activity : Pyridine-acetic acid derivatives are frequently explored as intermediates in kinase inhibitors (e.g., EGFR or VEGFR targets), with chlorine atoms modulating selectivity and potency .
  • Material Science : Pyrimidine-carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) demonstrate utility in designing luminescent MOFs, whereas pyridine analogs are less explored in this domain .

Biological Activity

2-(2-Chloropyridin-4-yloxy)acetic acid is a compound with significant biological activity, particularly in anti-inflammatory and potential anticancer applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆ClNO₂ and a molecular weight of 175.58 g/mol. The compound features a chlorinated pyridine ring, which is crucial for its biological activity.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are pivotal in the inflammatory process.

  • IC50 Values : The compound demonstrated IC50 values of approximately 19.45 μM for COX-1 and 42.1 μM for COX-2 inhibition, indicating a stronger effect against COX-1 . This inhibition leads to reduced levels of prostaglandins, which are mediators of inflammation.
EnzymeIC50 Value (μM)
COX-119.45
COX-242.1

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Case Study : In vitro studies revealed that the compound inhibited the growth of human cancer cell lines such as breast and lung cancer cells, with effective concentrations leading to significant reductions in cell viability .

The anti-inflammatory effects are primarily attributed to the compound's ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX enzymes at both mRNA and protein levels. This was evidenced through Western blotting and RT-PCR analyses conducted on RAW264.7 macrophage cells exposed to the compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyridine ring can enhance the biological activity of related compounds. Electron-donating groups on the pyridine ring significantly improve anti-inflammatory effects .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies indicate a moderate toxicity profile, but further research is necessary to establish safe dosage levels for therapeutic use .

Q & A

Basic: How can researchers optimize the synthesis of 2-(2-Chloropyridin-4-yloxy)acetic acid to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Use a two-step protocol involving nucleophilic substitution and acid-catalyzed coupling. For example, describes similar pyridine derivatives synthesized via NaOH-mediated reactions in dichloromethane, achieving 99% purity after washing and recrystallization .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, UV detection at 254 nm).
  • Yield Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of 2-chloro-4-hydroxypyridine to acetic acid derivative) and reaction time (12–24 hrs under reflux).

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction: Partition the crude product between dichloromethane and 5% aqueous NaHCO₃ to remove unreacted acidic impurities .
  • Crystallization: Use ethanol/water (3:1 v/v) for recrystallization, ensuring slow cooling to 4°C for optimal crystal formation.
  • Analytical Validation: Confirm purity via melting point analysis (compare to literature values from NIST ) and NMR (ensure absence of residual solvent peaks).

Basic: How can researchers determine the physicochemical properties (e.g., solubility, pKa) of this compound?

Methodological Answer:

  • Solubility: Perform shake-flask experiments in solvents (e.g., water, DMSO, ethanol) at 25°C. Centrifuge suspensions and quantify solubility via UV-Vis spectroscopy (calibrated against standard curves) .
  • pKa Measurement: Use potentiometric titration with 0.1 M NaOH, monitoring pH changes. Compare results to computational predictions (e.g., ACD/Labs or PubChem data ).
  • Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures and melting points .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR, IR) for structural confirmation?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR (¹H/¹³C), IR, and HRMS data. For example, highlights single-crystal X-ray diffraction as a gold standard for resolving ambiguities in pyridine derivatives .
  • DFT Calculations: Simulate NMR chemical shifts using Gaussian software (B3LYP/6-311+G(d,p) basis set) and compare to experimental data .
  • Artifact Identification: Check for solvent impurities (e.g., DMSO-d₅ residual peaks in ¹H NMR) and baseline noise in IR.

Advanced: What computational approaches are suitable for studying the reactivity of this compound in aqueous environments?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation effects using GROMACS with TIP3P water models. Analyze hydrogen-bonding interactions between the compound and water .
  • Density Functional Theory (DFT): Calculate reaction pathways for hydrolysis (e.g., chloropyridine ring cleavage) at the B3LYP/def2-TZVP level. Use NBO analysis to identify charge distribution changes .
  • pKa Prediction: Employ COSMO-RS or Marvin Suite to estimate acid dissociation constants, validated against experimental titration data .

Advanced: How can researchers address discrepancies in toxicity data across literature sources?

Methodological Answer:

  • Source Evaluation: Prioritize data from authoritative databases (e.g., PubChem , ECHA ) over non-peer-reviewed platforms.
  • Experimental Replication: Conduct acute toxicity assays (OECD Guideline 423) using rodent models to verify LD₅₀ values. Compare results to CLP classifications (e.g., categorizes similar compounds as Acute Toxicity Category 4 ).
  • Meta-Analysis: Use tools like RevMan to statistically reconcile conflicting data, accounting for variables like solvent choice and exposure duration.

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves (tested per EN 374), safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Collect waste in sealed containers labeled per EPA guidelines .
  • Exposure Monitoring: Use OSHA-approved air sampling (NIOSH Method 2555) to ensure airborne concentrations remain below 1 mg/m³ .

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